2-(Ethoxycarbonylamino)butanedioic acid
Description
2-(Ethoxycarbonylamino)butanedioic acid (IUPAC name: 2-[(ethoxycarbonyl)amino]butanedioic acid) is a derivative of butanedioic acid (succinic acid) with an ethoxycarbonylamino (-NHCOOEt) substituent at the second carbon. This compound features two carboxylic acid groups and a carbamate moiety, making it structurally distinct from simpler succinic acid derivatives. Its functional groups enable diverse reactivity, including hydrogen bonding and coordination chemistry, which are critical in applications such as pharmaceutical intermediates or metal-organic frameworks .
Properties
CAS No. |
88405-87-2 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c1-2-14-7(13)8-4(6(11)12)3-5(9)10/h4H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12) |
InChI Key |
FJENCEURQYNZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)butanedioic acid typically involves the esterification of butanedioic acid derivatives. One common method is the Fischer esterification, where butanedioic acid reacts with ethanol in the presence of an acid catalyst to form the ethyl ester. This ester is then subjected to aminolysis with an appropriate amine to introduce the ethoxycarbonylamino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and subsequent aminolysis processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Ethoxycarbonylamino)butanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonylamino)butanedioic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-(ethoxycarbonylamino)butanedioic acid with three analogous compounds, emphasizing structural, physicochemical, and functional differences.
Ureidosuccinic Acid (2-(Carbamoylamino)butanedioic Acid)
- Structure : Replaces the ethoxycarbonyl group with a carbamoyl (-NHCONH₂) group.
- Properties :
- Hydrogen Bonding : Forms extensive intermolecular hydrogen bonds via urea and carboxylic acid groups, similar to the ethoxycarbonyl analog but with stronger N–H···O interactions .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : A benzoic acid derivative with an ethoxycarbonylacetamido side chain.
- Crystallography : Exhibits planar geometry stabilized by O–H···O and C–H···O hydrogen bonds, forming chains parallel to the [111] direction .
- Key Difference: The aromatic ring in this compound introduces π-π stacking interactions absent in aliphatic this compound.
Aspartic Acid Derivatives (e.g., N-Carbamoylaspartic Acid)
- Structure: Aspartic acid (aminobutanedioic acid) derivatives with carbamoyl or ethoxycarbonyl modifications.
- Reactivity :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Key Functional Groups | Solubility (Water) | Hydrogen Bonding Capacity | Biological Role |
|---|---|---|---|---|---|
| This compound | C₇H₁₁NO₆ | Carboxylic acid, ethoxycarbonylamide | Moderate | Moderate (O–H, N–H donors) | Synthetic intermediate |
| Ureidosuccinic acid | C₅H₈N₂O₅ | Carboxylic acid, carbamoyl | High | High (N–H, O–H donors) | Pyrimidine biosynthesis |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | Benzoic acid, ethoxycarbonylacetamido | Low | Moderate (O–H donors) | Crystal engineering |
| N-Carbamoylaspartic acid | C₅H₈N₂O₅ | Carboxylic acid, carbamoyl | High | High | Urea cycle intermediate |
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